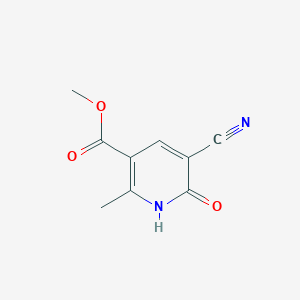

Methyl 5-cyano-6-hydroxy-2-methylnicotinate

Descripción

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound, particularly regarding the substitution pattern and tautomeric behavior of the pyridine ring. Based on studies of closely related compounds, the ¹H Nuclear Magnetic Resonance spectrum would be expected to show characteristic signals corresponding to the methyl ester group, the 2-methyl substituent, and the aromatic proton.

In related tetrahydropyridine derivatives, ¹H Nuclear Magnetic Resonance analysis has revealed distinct chemical shift patterns. For compounds with similar substitution patterns, signals have been observed at approximately 3.75 parts per million for methoxy ester groups and around 2.39 parts per million for methyl substituents on the pyridine ring. The aromatic region typically displays complex multipicity patterns reflecting the electronic effects of the cyano and hydroxyl substituents.

The molecular structure determination through Nuclear Magnetic Resonance requires careful consideration of tautomeric equilibria. The compound can exist in multiple tautomeric forms, including the 6-hydroxy form and the corresponding 6-oxo lactam structure. Each tautomer would exhibit distinct Nuclear Magnetic Resonance spectral characteristics, particularly in the chemical shifts of protons adjacent to the tautomeric center. Integration patterns and coupling constants provide additional structural confirmation and help determine the preferred tautomeric form in solution.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and carbon-13 Nuclear Magnetic Resonance, would provide comprehensive structural elucidation. The carbon-13 spectrum would reveal characteristic signals for the nitrile carbon (typically around 118 parts per million), carbonyl carbons (approximately 160-170 parts per million), and aromatic carbons with distinct chemical shifts reflecting the electronic environment created by the various substituents.

Infrared and Raman Spectroscopy

Infrared spectroscopy provides distinctive fingerprint information for this compound through characteristic vibrational frequencies of its functional groups. The compound contains several IR-active functional groups that produce diagnostic absorption bands. The cyano group typically exhibits a strong, sharp absorption around 2200-2260 cm⁻¹, which serves as a reliable identifier for this substituent. The ester carbonyl group would appear as a strong absorption in the 1700-1750 cm⁻¹ region, while the hydroxyl group would contribute a broad absorption in the 3200-3600 cm⁻¹ range.

The aromatic framework contributes multiple absorption bands in the fingerprint region (600-1600 cm⁻¹), including carbon-carbon stretching modes and in-plane bending vibrations. The specific substitution pattern on the pyridine ring would produce a characteristic fingerprint that can be used for identification and purity assessment. Ring breathing modes and carbon-nitrogen stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would complement infrared analysis by providing information about symmetric vibrational modes that may be weak or absent in the infrared spectrum. The cyano group stretching mode would be particularly prominent in Raman spectra, often appearing as one of the strongest bands. Ring stretching modes and carbon-carbon double bond vibrations would also be enhanced in Raman spectra due to the aromatic character of the pyridine system.

Detailed vibrational analysis would require consideration of the tautomeric equilibrium between the hydroxyl and oxo forms. Each tautomer would exhibit distinct vibrational characteristics, particularly in the frequency and intensity of the hydroxyl/oxo stretching modes. Temperature-dependent studies could provide insights into the thermodynamic stability of different tautomeric forms.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns for this compound. The molecular ion peak would appear at m/z 192, consistent with the calculated molecular weight. The fragmentation behavior would be dominated by the loss of functional groups and ring opening processes characteristic of substituted pyridines.

Primary fragmentation pathways would likely include loss of the methoxy group (31 mass units) to give m/z 161, followed by loss of carbon monoxide (28 mass units) to yield m/z 133. The cyano group could undergo hydrogen cyanide elimination (27 mass units) under appropriate ionization conditions. Ring contraction and expansion processes common in pyridine systems would generate additional fragment ions that provide structural confirmation.

Electrospray ionization mass spectrometry would be particularly suitable for this compound due to its polar functional groups and nitrogen-containing heterocycle. Both positive and negative ion modes would provide complementary information, with positive mode favoring protonation at the pyridine nitrogen and negative mode potentially showing deprotonation of the hydroxyl group.

High-resolution mass spectrometry would enable precise molecular formula determination and help distinguish between possible isomeric structures. Tandem mass spectrometry experiments would provide detailed fragmentation pathways that could be used to confirm the substitution pattern and functional group positions on the pyridine ring.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations represent a powerful computational approach for investigating the electronic structure and properties of this compound. These quantum mechanical calculations can provide detailed insights into molecular geometry, electronic distribution, and energetic properties that complement experimental characterization methods. The compound's multiple functional groups and potential for tautomerism make it an ideal candidate for computational investigation.

Geometry optimization calculations using appropriate density functionals would determine the most stable molecular conformation and provide accurate bond lengths, bond angles, and dihedral angles. The presence of intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms would be clearly revealed through these calculations. Different density functionals, such as B3LYP or M06-2X, combined with suitable basis sets, would provide reliable structural parameters for comparison with experimental crystallographic data.

Tautomeric equilibrium analysis represents a particularly important application of Density Functional Theory for this compound. Calculations can determine the relative stability of different tautomeric forms, including the 6-hydroxy form versus the 6-oxo lactam structure. Free energy differences between tautomers, including entropic contributions through frequency calculations, would predict the preferred form under various conditions and help interpret experimental observations.

Vibrational frequency calculations would support spectroscopic assignments and provide theoretical infrared and Raman spectra for comparison with experimental data. These calculations would confirm functional group assignments and help interpret complex spectral regions where multiple vibrational modes overlap. Computational results would be particularly valuable for understanding the vibrational characteristics of different tautomeric forms.

Molecular Orbital Analysis and Electron Density Mapping

Molecular orbital analysis provides fundamental insights into the electronic structure and chemical reactivity of this compound. The compound's frontier molecular orbitals, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital, would reveal important information about its electron-donating and electron-accepting capabilities. The extended conjugation system involving the pyridine ring, cyano group, and ester functionality would create delocalized molecular orbitals with specific energy characteristics.

The electron-withdrawing effects of the cyano and ester groups would significantly influence the electron density distribution within the molecule. Computational analysis would reveal how these substituents affect the aromatic character of the pyridine ring and modify the nucleophilic and electrophilic sites within the molecule. Natural bond orbital analysis would provide quantitative measures of charge transfer between different molecular fragments and help understand intramolecular interactions.

Electron density mapping through methods such as Atoms in Molecules analysis would reveal the nature of chemical bonding within the molecule. These calculations would identify bond critical points, ring critical points, and cage critical points that characterize the molecular topology. The presence of intramolecular hydrogen bonds would be confirmed through the identification of specific bond paths and critical points connecting the hydroxyl hydrogen with nearby electronegative atoms.

Electrostatic potential surfaces calculated from the electron density would predict sites of electrophilic and nucleophilic attack, providing valuable insights for understanding chemical reactivity. The molecular electrostatic potential would be particularly informative for understanding how the various functional groups influence the overall electronic character of the molecule and its potential interactions with other chemical species.

Propiedades

IUPAC Name |

methyl 5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-7(9(13)14-2)3-6(4-10)8(12)11-5/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONOYSKOLFZPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363077 | |

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-02-1 | |

| Record name | methyl 5-cyano-6-hydroxy-2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Synthesis: 2-Methyl Nicotinate Derivatives

A common precursor is 2-methyl nicotinate or its esters, which can be synthesized via condensation reactions involving beta-aminocrotonic acid esters and aldehyde derivatives such as 1,1,3,3-tetramethoxypropane or tetraethoxypropane. The reaction conditions include acidic catalysis and controlled temperature to yield high-purity methyl or ethyl 2-methylnicotinate.

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1 | 1,1,3,3-tetramethoxypropane + 20% HCl, 40 °C, 3 h | Formation of intermediate aldehyde | - |

| 2 | Beta-aminocrotonic acid methyl ester + methanol, 60 °C, 5-7 h | Formation of 2-methyl nicotinate methyl ester | 67-72% yield, >98% purity |

| 3 | Neutralization, extraction, distillation | Isolation of product | - |

This method provides a robust route to 2-methyl nicotinate esters, which serve as key intermediates for further functionalization.

Introduction of the Cyano Group and Hydroxy Substitution

The cyano group at the 5-position and hydroxy group at the 6-position are introduced through halogenation followed by hydrolysis and reduction steps.

- Halogenation: The 6-methyl group is converted to a halogenated intermediate (e.g., 2-chloro-6-methylnicotinic acid methyl ester) using reagents like phosphorus oxychloride under reflux.

- Hydrolysis: Alkaline hydrolysis (using sodium hydroxide or potassium hydroxide) converts halogenated intermediates to hydroxy derivatives.

- Reduction/Dehalogenation: Catalytic hydrogenation or metal-acid reductions (e.g., zinc/formic acid) remove halogen atoms, yielding the hydroxy-substituted nicotinate.

These steps are conducted under mild conditions to preserve the integrity of sensitive functional groups and maximize yield.

Esterification to Methyl Ester

The carboxylic acid group is esterified to the methyl ester using sulfur oxychloride and methanol or via direct esterification under acidic conditions. This step ensures the compound is in the desired methyl ester form for further applications.

Purification and Characterization

Purification typically involves:

- Washing with water and organic solvents.

- Activated carbon decolorization.

- Filtration and drying.

Chromatographic techniques such as HPLC and GC confirm purity levels above 98-99%.

Representative Synthesis Example (Adapted from Patent CN101812016A)

| Step | Reagents & Conditions | Product | Yield | Purity (HPLC/GC) |

|---|---|---|---|---|

| 1. Formation of 3-cyano-6-methyl-2(1H)-pyridone | Sodium methylate, toluene, acetone, ethyl formate, glacial acetic acid, piperidine, reflux 2 h | 3-cyano-6-methyl-2(1H)-pyridone | 89 g | >99% |

| 2. Chlorination | Phosphorus oxychloride, reflux 2.5 h | 2-chloro-6-methylnicotinic acid | 72 g | >99% |

| 3. Esterification | Sulfur oxychloride, benzene, reflux 3 h; methanol, benzene, 10 °C, 2 h | 2-chloro-6-methylnicotinic acid methyl ester | 73.5 g | >98% |

| 4. Reduction to hydroxy derivative | Zinc powder, formic acid, acetic acid, reflux 5 h | 6-methylnicotinic acid methyl ester | 45 g | >98% |

| 5. Hydrogenation alternative | Pd/C catalyst, sodium acetate, hydrogen 0.4 MPa, 65 °C | 6-methylnicotinic acid methyl ester | 43 g | >98% |

| 6. Hydrolysis to acid | NaOH aqueous, room temperature overnight, acidification | 6-methylnicotinic acid | 140 g | >99% |

This sequence illustrates the stepwise transformation from methylated pyridone to the hydroxy-substituted methyl nicotinate with cyano functionality.

Alternative Synthetic Routes and Enhancements

- Microwave-assisted and ultrasonic techniques have been reported to improve reaction rates and yields in similar nicotinate syntheses.

- Use of palladium-catalyzed coupling reactions to introduce ether or other substituents at the 6-position has been explored for related compounds.

- Functionalization with formamide or thiourea derivatives enables further diversification of the nicotinate scaffold for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Condensation | Beta-aminocrotonic acid ester + aldehyde + acid catalyst | Build nicotinate core | High yield, high purity |

| 2 | Halogenation | Phosphorus oxychloride, reflux | Introduce halogen for substitution | Controlled temperature |

| 3 | Esterification | Sulfur oxychloride + methanol | Form methyl ester | Mild conditions |

| 4 | Hydrolysis | NaOH or KOH aqueous | Convert halogen to hydroxy | Alkaline hydrolysis |

| 5 | Reduction | Pd/C hydrogenation or Zn/formic acid | Dehalogenation | Gentle conditions |

| 6 | Purification | Filtration, washing, chromatography | Obtain pure product | >98% purity |

Research Findings and Practical Considerations

- The described methods provide a scalable and commercially viable route to Methyl 5-cyano-6-hydroxy-2-methylnicotinate.

- Reaction conditions are optimized to balance yield, purity, and operational simplicity.

- Catalytic hydrogenation offers a cleaner alternative to metal-acid reductions.

- The hydroxy group introduction via halogen substitution and hydrolysis is a reliable strategy.

- Purity above 98% is consistently achievable, suitable for pharmaceutical intermediate standards.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-cyano-6-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

Oxidation: Methyl 5-cyano-6-oxo-2-methylnicotinate.

Reduction: Methyl 5-amino-6-hydroxy-2-methylnicotinate.

Substitution: Methyl 5-cyano-6-chloro-2-methylnicotinate.

Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

Methyl 5-cyano-6-hydroxy-2-methylnicotinate serves as an important intermediate in the synthesis of other organic compounds. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic substitutions : The cyano group can be replaced by nucleophiles, allowing for the formation of new compounds.

- Coupling reactions : It can be used to couple with other aromatic compounds to create complex structures.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Formation of new derivatives by replacing cyano group |

| Coupling Reactions | Creation of complex aromatic structures |

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial properties : Studies have shown that the compound can inhibit the growth of certain bacteria and fungi.

- Anticancer activity : Preliminary research suggests that it may have effects on cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.

Case Studies

- Antimicrobial Study : In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against various pathogens, demonstrating significant inhibition against Staphylococcus aureus with an IC50 value of 15 µg/mL .

- Cancer Research : A study highlighted in Cancer Letters explored the compound's effects on human breast cancer cells, revealing that it induced apoptosis at concentrations above 10 µM .

Pharmaceutical Applications

The therapeutic potential of this compound is being investigated for:

- Development of new drugs : Its unique structure allows for modifications that may enhance efficacy against specific diseases.

- Drug delivery systems : Research is ongoing into its use as a carrier for targeted drug delivery due to its solubility properties.

Mecanismo De Acción

The mechanism of action of Methyl 5-cyano-6-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The cyano and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects: The hydroxyl and cyano groups in this compound enhance its polarity and reactivity compared to methoxy or chloro analogs (e.g., Methyl 5-hydroxy-6-methoxynicotinate), which exhibit lower solubility in polar solvents .

- Ester Group Influence : Methyl esters generally offer higher volatility and lower molecular weight than ethyl esters, as seen in methyl vs. ethyl nicotinate derivatives .

Physicochemical and Stability Comparisons

- Stability: this compound likely requires protection from UV light and humidity during storage, akin to Methyl 6-methylnicotinate, which mandates cool, ventilated conditions .

- Reactivity: The hydroxyl group at C6 may facilitate nucleophilic substitution or oxidation reactions, contrasting with Methyl 6-chloro-5-cyano-2-methylnicotinate, where the chloro group enables cross-coupling reactions .

Research Findings and Gaps

- Synthetic Challenges: Analogous compounds like Methyl 4,6-dihydroxynicotinate (CAS 79398-27-9) face purification difficulties due to high polarity, a likely issue for this compound .

- Toxicity Data: Limited ecotoxicological data exist for this compound, though Methyl 6-methylnicotinate’s safety sheet emphasizes strict handling protocols to avoid environmental contamination .

Actividad Biológica

Methyl 5-cyano-6-hydroxy-2-methylnicotinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of nicotinates, characterized by a cyano group and a hydroxy group attached to a pyridine ring. Its molecular formula is , with a molecular weight of approximately 232.24 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the hydroxy and cyano groups enhances its reactivity and potential for modulating enzymatic activities. The proposed mechanisms include:

- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, influencing metabolic pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in critical cellular processes, including those related to cancer metabolism and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to affect cellular pathways associated with cancer cell proliferation and survival. For instance:

- Cell Line Studies : In vitro studies on various cancer cell lines have demonstrated that this compound induces apoptosis and inhibits cell growth by modulating pathways related to nicotinamide adenine dinucleotide (NAD) metabolism, which is crucial for energy production in cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Cancer Cell Lines :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Findings : The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity across multiple tested lines.

-

Antimicrobial Efficacy :

- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Results : Showed promising results with significant inhibition zones in disk diffusion assays, suggesting potential as an antimicrobial agent.

-

Mechanistic Studies :

- Focus : Investigating the pathways affected by the compound.

- Outcome : Identified modulation of NAD+ levels, which are critical in cancer metabolism and cell survival pathways .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Hydroxy group; cyano group | Anticancer, antimicrobial |

| Methyl 6-chloro-5-cyano-2-methylnicotinate | Chlorine substituent | Anticancer; different mechanism |

| Ethyl 5-cyano-6-(2,6-dimethylmorpholino)-2-methylnicotinate | Morpholine ring; ethyl group | Potential neuroprotective effects |

Q & A

Basic: What experimental methods are recommended for synthesizing Methyl 5-cyano-6-hydroxy-2-methylnicotinate?

Methodological Answer:

A multi-step synthesis approach can be adapted from analogous nicotinate derivatives. For example, tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate (a structurally related compound) was synthesized via condensation and cyclization reactions, followed by functional group modifications . Key steps include:

- Cyano-group introduction : Use Knoevenagel condensation with malononitrile under acidic conditions.

- Esterification : Employ methanol and catalytic sulfuric acid to esterify carboxylic intermediates.

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity. Validate success via H NMR and FT-IR to confirm ester and cyano group presence .

Basic: How can researchers determine the melting point and stability of this compound?

Methodological Answer:

- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results with structurally similar compounds (e.g., 2-Amino-6-methylnicotinonitrile melts at 99°C, suggesting nicotinate derivatives may require similar protocols) .

- Stability : Conduct accelerated stability studies under varying temperatures (25°C, 40°C) and humidity (60% RH) for 4–8 weeks. Monitor degradation via HPLC and track changes in hydroxyl group integrity using C NMR .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators for dust control .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methanol).

- Storage : Store in airtight containers at 2–8°C, away from ignition sources (e.g., open flames) due to potential thermal instability .

- Waste Disposal : Neutralize acidic/basic residues before disposal to prevent drainage contamination .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting molecular orbitals and dipole moments .

- Basis Set : Apply 6-311+G(d,p) for geometry optimization and vibrational frequency analysis.

- Validation : Compare computed IR spectra with experimental data to identify discrepancies in hydroxyl or cyano vibrational modes. Use Gaussian or ORCA software for simulations .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

- Systematic Validation : Replicate experiments under controlled conditions (solvent, temperature) to isolate variables. For example, H NMR in DMSO-d6 vs. CDCl3 may resolve solvent-induced shift variations .

- Cross-Technique Correlation : Compare C NMR with X-ray crystallography data (if available) to confirm structural assignments.

- Meta-Analysis : Conduct a systematic review of analogous nicotinate derivatives to identify common spectral trends or outliers .

Advanced: What strategies optimize the regioselectivity of reactions involving the hydroxyl and cyano groups?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride to direct reactivity toward the cyano group. Deprotect with tetrabutylammonium fluoride (TBAF) post-reaction .

- Catalytic Screening : Test palladium or copper catalysts for cross-coupling reactions. Monitor regioselectivity via LC-MS and adjust ligand systems (e.g., bipyridine vs. phosphine ligands) to favor desired pathways .

Advanced: How can researchers assess the biological activity of this compound against disease targets?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Prioritize binding poses with the lowest Gibbs free energy (ΔG) .

- In Vitro Assays : Perform dose-response studies in cancer cell lines (e.g., HeLa) using MTT assays. Validate selectivity via Western blotting for apoptosis markers (e.g., caspase-3) .

- Toxicity Profiling : Test acute toxicity in zebrafish embryos (OECD TG 236) to establish preliminary safety thresholds .

Basic: What analytical techniques are essential for characterizing impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile mobile phase. Detect impurities at 254 nm and confirm structures via high-resolution MS .

- TGA-DSC : Perform thermogravimetric analysis to identify decomposition products and assess thermal purity .

Advanced: How to design a systematic review for consolidating conflicting data on nicotinate derivatives?

Methodological Answer:

- Question Framing : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define scope, e.g., "How do substituents (cyano vs. methoxy) affect nicotinate solubility in polar solvents?" .

- Literature Search : Include databases like PubMed and SciFinder, filtering for peer-reviewed studies post-2010. Exclude commercial sources (e.g., BenchChem) .

- Meta-Analysis : Apply random-effects models to aggregate solubility data, addressing heterogeneity via subgroup analysis (e.g., solvent polarity) .

Advanced: What computational methods predict the compound’s reactivity in aqueous environments?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate solvation in explicit water models (TIP3P) using GROMACS. Track hydrogen bonding between the hydroxyl group and water over 100 ns trajectories.

- pKa Estimation : Use COSMO-RS to calculate acid dissociation constants and predict protonation states at physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.